1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound with the molecular formula C11H11FO2 This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a tetrahydrobenzoannulene core
Preparation Methods
The synthesis of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of acetylacetone with phenol to form phenolacetone.
Oxidation Reaction: The phenolacetone is then subjected to an oxidation reaction to yield 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules.
Comparison with Similar Compounds
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound lacks the fluorine atom and has different reactivity and applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : This compound lacks both the fluorine atom and the hydroxyl group, resulting in distinct chemical properties .
The presence of the fluorine atom and hydroxyl group in 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-fluoro-2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11FO2/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,14H,1-4H2 |
InChI Key |
PYXULTGCTMIROU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=C(C=C2)O)F |
Origin of Product |
United States |
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